2-((2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-((2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of phenylimidazoles. These compounds are characterized by the presence of a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond. The compound also contains a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This unique structure endows the compound with a variety of chemical and biological properties.
Scientific Research Applications
2-((2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the imidazole and thiazole intermediates. The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by the introduction of the phenyl and fluorophenyl groups. The thiazole ring is often prepared via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the synthesis process. Catalysts and solvents are selected based on their ability to facilitate the desired reactions while minimizing side products.
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Mechanism of Action
The mechanism of action of 2-((2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-((2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide can be compared with other similar compounds, such as:
Phenylimidazoles: These compounds share the imidazole ring structure but may differ in their substituents and biological activities.
Thiazole derivatives: Compounds containing the thiazole ring can have diverse chemical and biological properties, depending on their specific structure.
The uniqueness of this compound lies in its combination of the imidazole and thiazole rings, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4OS2/c21-15-8-6-14(7-9-15)18-24-17(13-4-2-1-3-5-13)19(25-18)28-12-16(26)23-20-22-10-11-27-20/h1-11H,12H2,(H,24,25)(H,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJCFCFBQHTHIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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